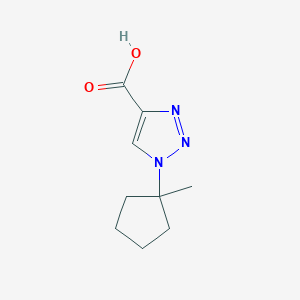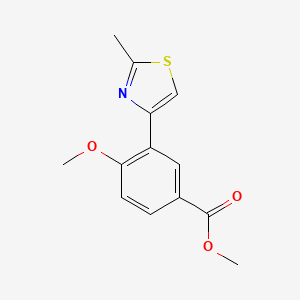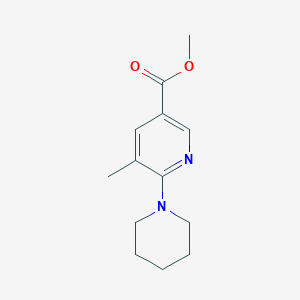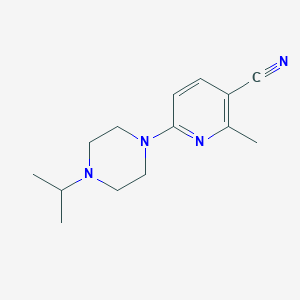
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound with the molecular formula C17H20N2O2S It is characterized by the presence of a pyridine ring substituted with a tosylpyrrolidine group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-acetylpyridine and an amine.
Introduction of the Tosylpyrrolidine Group: The tosylpyrrolidine group is introduced through a nucleophilic substitution reaction. Tosyl chloride and pyrrolidine are reacted under basic conditions to form the tosylpyrrolidine intermediate.
Attachment of the Thiol Group: The thiol group is introduced via a thiolation reaction, where a suitable thiolating agent is used to attach the thiol group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the tosyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the pyridine ring or tosyl group.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in diverse biochemical interactions.
類似化合物との比較
Similar Compounds
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the tosyl and thiol groups.
5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol: Similar but without the methyl group on the pyridine ring.
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine: Lacks the thiol group.
Uniqueness
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both the tosylpyrrolidine and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study.
特性
分子式 |
C17H20N2O2S2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-5-7-15(8-6-12)23(20,21)19-9-3-4-16(19)14-10-13(2)17(22)18-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
InChIキー |
RKGUVTQYLJQUGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
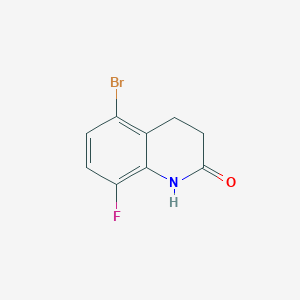
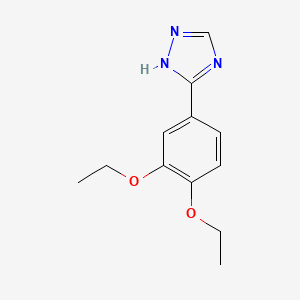

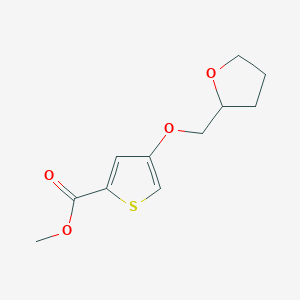
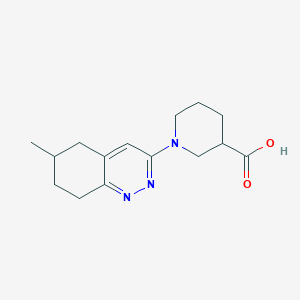
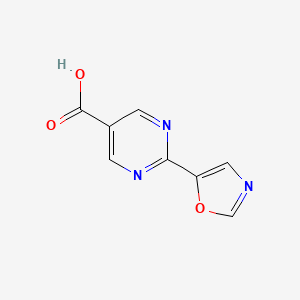
![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)

